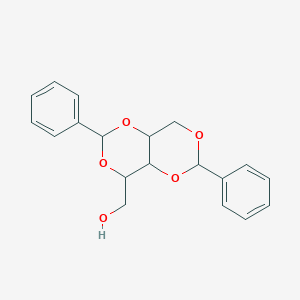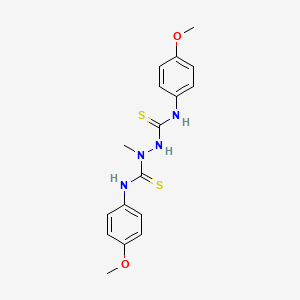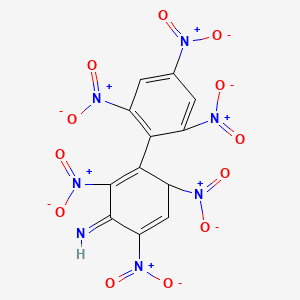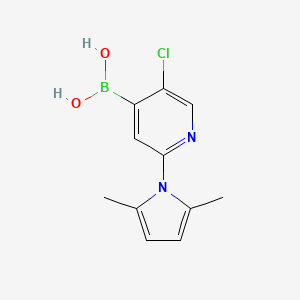
1,4-DI-O-Benzylidene-DL-ribitol
描述
1,4-DI-O-Benzylidene-DL-ribitol is a chemical compound known for its unique structure and properties It is a derivative of ribitol, a sugar alcohol, and features benzylidene groups attached to the ribitol backbone
准备方法
The synthesis of 1,4-DI-O-Benzylidene-DL-ribitol typically involves the reaction of ribitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a benzylidene acetal, which is stabilized by the ribitol backbone. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in an organic solvent like toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
化学反应分析
1,4-DI-O-Benzylidene-DL-ribitol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzylidene derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the benzylidene groups back to benzyl alcohols. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl alcohol derivatives .
科学研究应用
1,4-DI-O-Benzylidene-DL-ribitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound can be used in the study of carbohydrate metabolism and enzyme interactions. Its structure mimics certain natural substrates, making it useful in biochemical research.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs or as a model compound for studying drug interactions.
作用机制
The mechanism by which 1,4-DI-O-Benzylidene-DL-ribitol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes involved in carbohydrate metabolism, acting as an inhibitor or substrate analog. The benzylidene groups can influence the compound’s binding affinity and specificity for certain molecular targets .
相似化合物的比较
1,4-DI-O-Benzylidene-DL-ribitol can be compared to other benzylidene derivatives, such as 1,3:2,4-Dibenzylidene-D-sorbitol (DBS). While both compounds feature benzylidene groups, their structural differences lead to distinct properties and applications. For example, DBS is known for its gelation properties and is used as a low-molecular-weight gelator in various applications .
Similar compounds include:
1,32,4-Dibenzylidene-D-sorbitol (DBS): Known for its gelation properties.
1,32,4-Di-O-dimethylbenzylidene-D-sorbitol (DMDBS): Used in dye-sensitized solar cells for its gelation properties and stability.
属性
IUPAC Name |
(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-10,15-20H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUICHKHZZLYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)CO)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277245 | |
| Record name | MLS002637561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-90-3, 59782-28-4 | |
| Record name | MLS002637561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)



![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)

![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)


![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)

![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
![6-[5-(4-Fluorophenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163016.png)
